Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate
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Overview
Description
Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H7NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 3-amino-1,2-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction can be represented as follows:
Ethyl Propiolate+3-Amino-1,2-thiazoleBaseEthyl 3-(1,2-thiazol-3-yl)prop-2-ynoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is unique due to its specific structure, which combines a thiazole ring with an ethyl propiolate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound contains a thiazole ring which is known for its ability to interact with various biological targets. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The thiazole moiety can modulate enzyme activity and alter cellular signaling pathways, leading to various pharmacological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Alteration : It can affect signal transduction pathways, potentially influencing cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:
-
Inhibition of HSET (KIFC1) : A study reported that thiazole derivatives exhibit micromolar inhibition of HSET, a kinesin involved in mitotic spindle formation in cancer cells. This inhibition leads to multipolar spindle formation and induces cell death in centrosome-amplified cancer cells .
Compound IC50 (μM) Target This compound 5.0 HSET (KIFC1) - Cytotoxicity Against Cancer Cell Lines : Various derivatives have shown significant cytotoxic effects against several cancer cell lines, including leukemia and non-small cell lung cancer .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that thiazole derivatives possess moderate to high activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 64 |
These findings suggest its potential as a lead compound in developing new antimicrobial agents.
Case Studies
Several case studies have demonstrated the efficacy of thiazole derivatives in preclinical settings:
- Study on Multipolar Spindle Induction : In a study involving centrosome-amplified human cancer cells treated with this compound, a significant increase in multipolar mitotic spindles was observed, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains showed that compounds containing the thiazole ring effectively inhibited growth at low concentrations, supporting their use in treating infections caused by resistant bacterial strains .
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-6-12-9-7/h5-6H,2H2,1H3 |
InChI Key |
NDGHNGBXVPCPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=NSC=C1 |
Origin of Product |
United States |
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